molecular formula C9H7ClN2O2 B1355177 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid CAS No. 947013-68-5

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid

Cat. No. B1355177
M. Wt: 210.62 g/mol
InChI Key: GVLUKGCSZAAZJI-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 . It is a derivative of benzimidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid is represented by the InChI code: 1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14/h2-4H,1H3,(H,13,14) .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid is 210.62 .

Scientific Research Applications

Luminescence Properties in Metal Complexes

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid derivatives have been utilized in the synthesis of Cd(II) complexes, demonstrating notable structures and luminescence properties. These properties are significant in the context of metal-organic frameworks and their potential applications in materials science (Wu et al., 2014).

Antimicrobial Activity

Compounds derived from 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid have been explored for their antimicrobial properties. Schiff bases incorporating this compound have shown moderate activity against E. coli and C. albicans, indicating its potential in the development of new antimicrobial agents (Mallandur et al., 2017).

Host Molecule for Water Binding

Research indicates that certain derivatives of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid can act as preorganized host molecules for water. This feature is crucial in understanding molecular interactions and can be applied in the field of supramolecular chemistry (Srivastava et al., 2012).

Synthesis of Terbium Luminescent Xerogel

A novel application includes the synthesis of a terbium luminescent xerogel using a derivative of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid. This xerogel demonstrates selective and rapid detection of hypochlorite in water, a significant feature for environmental monitoring (Wang & Zhou, 2011).

Adsorption Studies for Organic Dye Removal

Derivatives of this compound have been used in the synthesis of nickel coordination polymers, showing effective adsorption properties for organic dyes like methyl orange. This suggests its potential application in environmental cleanup and wastewater treatment processes (Yin et al., 2018).

Safety And Hazards

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid is classified as an irritant .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs . They have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the future directions for 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid could involve further exploration of its potential pharmacological uses.

properties

IUPAC Name

5-chloro-1-methylbenzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLUKGCSZAAZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218491
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid

CAS RN

947013-68-5
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947013-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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